2,2,3,4,4-Pentachloro-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
Scientific Research Applications
Asymmetric Epoxidation of Alkenes
A study involving a dichlororuthenium(IV) complex demonstrates remarkable catalytic activity toward enantioselective alkene epoxidation, indicating its potential application in organic synthesis and the development of enantioselective catalysts for producing optically active compounds (R. Zhang, Yu Wang, K. Y. Wong, C. Che, 2001).
Investigation of Photoinduced Bond Cleavage
The photochromic behavior of a closely related compound, 2,3,4,4-Tetrachloro-1-oxo-1, 4-dihydronaphthalene, was studied using time-resolved resonance Raman spectroscopy. This research confirms the interpretation of a photoinduced homolytic cleavage of a C-Cl bond, showcasing its potential for studying photochemical processes (W. Hub, M. Melzig, S. Schneider, F. Dörr, 1981).
Environmental Toxicity and Behavior in Marine Algae
Research on the toxicity and uptake of chlorinated naphthalenes, which are structurally similar to the compound , in marine unicellular algae, reveals that chlorinated naphthalene formulations containing mono- and dichloro isomers were more toxic than tri-, tetra-, penta-, and hexachloro isomers. This study suggests the potential ecological impacts and environmental behaviors of such chlorinated compounds (G. Walsh, K. Ainsworth, L. Faas, 1977).
Synthesis of Novel Compounds
Another study focuses on the synthesis of novel retinoid X receptor-selective retinoids, employing core tetrahydronaphthalene derivatives in their development. This indicates the broader chemical synthesis applications of tetrahydronaphthalene structures in medicinal chemistry and drug development (M. Faul, A. M. Ratz, K. A. Sullivan, W. G. Trankle, L. L. Winneroski, 2001).
Properties
IUPAC Name |
2,2,3,4,4-pentachloro-3H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl5O/c11-8-9(12,13)6-4-2-1-3-5(6)7(16)10(8,14)15/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRLSFVAMORTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(C2(Cl)Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382973 | |
Record name | ST50976121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-28-9 | |
Record name | ST50976121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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